3-Bromo-4-trifluoromethoxyphenyl isocyanate
Overview
Description
Chemical Reactions Analysis
Isocyanates, including “3-Bromo-4-trifluoromethoxyphenyl isocyanate”, can undergo a variety of chemical reactions. For instance, they can react with compounds containing hydroxyl groups to form polyurethanes . The reaction between an isocyanate and a hydroxyl-containing compound occurs readily at room temperature .Scientific Research Applications
Synthesis of Heterocycles
3-Bromo-1,2,3-dithiaboroles react with Grignard reagents to form 3-alkyl(aryl)-1,2,3-dithiaboroles, which upon reaction with isocyanates, including 3-bromo-4-trifluoromethoxyphenyl isocyanate, lead to the synthesis of 2,3-dihydro-4H-1,3,2-thiazaborine-4-ones. These compounds are characterized by their 1H, 11B, 13C NMR, and mass spectra (Habben, 1989).
Preparation of Carboxylic Acid Derivatives
The compound is used in the preparation of carboxylic acid derivatives for spectrophotometric detection in high-performance liquid chromatography. This involves the reaction of carboxylate salts with isocyanates, including 3-bromo-4-trifluoromethoxyphenyl isocyanate, to form carboxylic acid ester derivatives (Ingalls et al., 1984).
Synthesis of Benzimidazoles and Thienoimidazoles
o-Bromophenyl isocyanide reacts with primary amines under specific conditions to afford benzimidazoles and thienoimidazoles, indicating potential use of similar isocyanates in these reactions (Lygin & Meijere, 2009).
Trifluoromethylation in Bioactive Molecules
3-Bromo-1,1,1-trifluoroacetone, a related compound, is used as an effective trifluoromethylation reagent to construct 3-trifluoromethyl isocoumarin skeletons, highlighting potential applications of similar bromo-trifluoromethoxyphenyl isocyanates in the synthesis of bioactive molecules (Zhou et al., 2020).
Formation of Arynes
Studies show that treatment of bromo-trifluoromethoxybenzene compounds with lithium diisopropylamide leads to the formation of phenyllithium intermediates, which are essential in aryne chemistry. This indicates potential for similar reactions involving 3-bromo-4-trifluoromethoxyphenyl isocyanate (Schlosser & Castagnetti, 2001).
Postsynthetic Modification in Metal-Organic Frameworks
Isoreticular metal-organic frameworks undergo modification with a series of anhydrides and isocyanates, suggesting potential applications of 3-bromo-4-trifluoromethoxyphenyl isocyanate in introducing various functional groups into these frameworks (Garibay et al., 2009).
Safety and Hazards
Isocyanates, including “3-Bromo-4-trifluoromethoxyphenyl isocyanate”, can pose health risks. They are found in a number of construction products and certain tasks, such as spraying, can produce very high exposure to isocyanates . Therefore, it’s important to control these risks and protect against them .
Mechanism of Action
Target of Action
3-Bromo-4-trifluoromethoxyphenyl isocyanate is a chemical compound used in scientific research. . Isocyanates, in general, are known to react with compounds containing active hydrogen atoms, such as water, alcohols, and amines .
Mode of Action
In these reactions, an isocyanate intermediate is formed, which can then react with water to form a primary amine .
Action Environment
The action, efficacy, and stability of 3-Bromo-4-trifluoromethoxyphenyl isocyanate can be influenced by various environmental factors. For example, the presence of moisture can lead to the hydrolysis of isocyanates, potentially affecting their reactivity . Additionally, temperature and pH can also influence the stability and reactivity of isocyanates .
properties
IUPAC Name |
2-bromo-4-isocyanato-1-(trifluoromethoxy)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF3NO2/c9-6-3-5(13-4-14)1-2-7(6)15-8(10,11)12/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMUPSJLZSIAEEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=C=O)Br)OC(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-trifluoromethoxyphenyl isocyanate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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